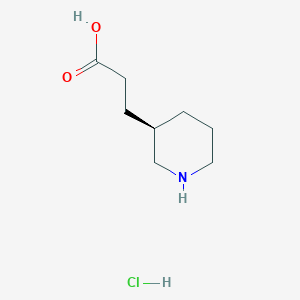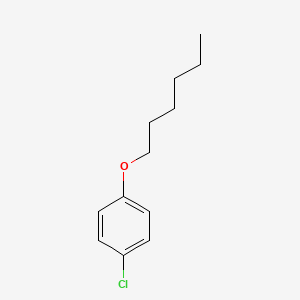
1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a dimethyl-propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one can be synthesized through various methods. One common approach involves the reaction of 4-tert-butoxybenzaldehyde with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactors have been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and scalable production method .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, making it a valuable moiety in various chemical transformations. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Tert-butoxy-phenyl)ethan-1-one
- 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one
Comparison: 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2,2-dimethyl-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-1-one |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)13(16)11-7-9-12(10-8-11)17-15(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
KHWQSLIUDVQMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



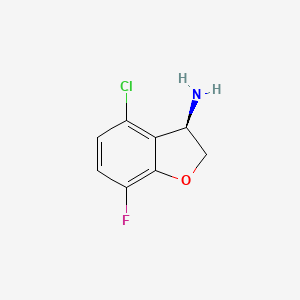
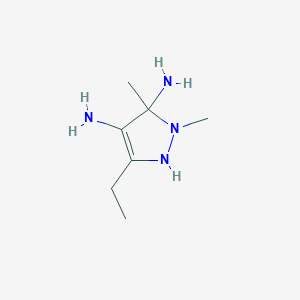
![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)
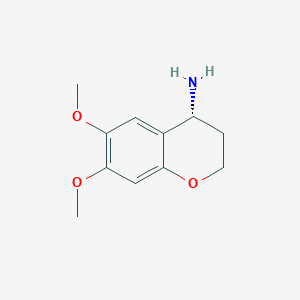
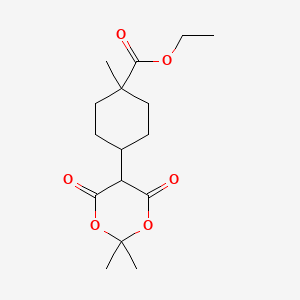
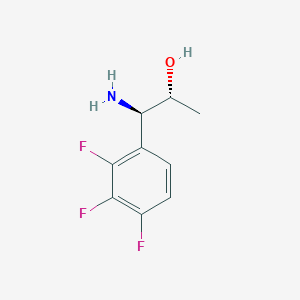
![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
![6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13054364.png)
![Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)

![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
